molecular formula C8H16N2O3 B1332752 Glycyl-d-leucine CAS No. 688-13-1

Glycyl-d-leucine

Cat. No. B1332752
CAS RN: 688-13-1
M. Wt: 188.22 g/mol
InChI Key: DKEXFJVMVGETOO-ZCFIWIBFSA-N
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Description

Glycyl-d-leucine is a dipeptide composed of the amino acids glycine and leucine. The research on this compound spans various aspects, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. Studies have explored its role in enzymatic processes, its structural characteristics at low temperatures, and its interactions within biological systems .

Synthesis Analysis

The synthesis of glycyl-d-leucine and related glycyl dehydropeptides has been a subject of interest in understanding the metabolism and biological role of dehydropeptides. These compounds have been prepared and their properties, including susceptibility to enzymatic hydrolysis, have been investigated . The synthesis process is crucial for the subsequent exploration of the compound's biological functions and stability.

Molecular Structure Analysis

The molecular structure of glycyl-d-leucine has been examined using single-crystal X-ray diffraction, revealing a complex pattern of hydrogen bonding. At 120 K, the structure includes several N-H...O-type hydrogen bonds and an intermolecular N-H...O contact between the peptide bond and the carboxylate group, resulting in four hydrogen-bond cycles . This detailed structural information is essential for understanding the compound's interactions and stability.

Chemical Reactions Analysis

Glycyl-d-leucine is involved in various chemical reactions within biological systems. For instance, it is hydrolyzed by a leucocytic peptidase, which is believed to have zinc as a cofactor. This enzyme is also responsible for the hydrolysis of other dipeptides, indicating a broader role in peptide metabolism . Additionally, the compound has been used as a substrate for the radiochemical assay of angiotensin converting enzyme, showcasing its utility in biochemical assays .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycyl-d-leucine and related compounds have been studied to understand their stability and reactivity. For example, the thermal stability of mutant enzymes of leucine dehydrogenase, which include glycyl residues, has been examined, highlighting the importance of these residues for the enzyme's conformational stability . The protonation constants of a related tetrapeptide have been determined, providing insight into the compound's behavior in different pH environments .

Scientific Research Applications

Intestinal Absorption

Glycyl-d-leucine plays a significant role in intestinal absorption. It has been found that glycyl-d-leucine is effectively transferred into the vascular bed of the small intestine, independent of the transfer mechanisms for free amino acids (Cheeseman & Parsons, 1974). This process is particularly effective for transferring glycine. Bestatin, a specific inhibitor of certain peptide hydrolases, can alter the absorption of glycyl-d-leucine in isolated epithelial cells from the rat intestine, indicating a dual mechanism for the absorption of readily-hydrolysable peptides (Yasumoto & Sugiyama, 1980).

Metabolic Activity

The metabolism of glycyl-d-leucine has been explored in various contexts. For instance, in Escherichia coli, the metabolism of this dipeptide affects growth, hydrolysis by bacterial preparations, and uptake by resting organisms (Meisler & Simmonds, 1963). Additionally, glycyl-d-leucine exhibits different absorption kinetics and impact on growth in organisms like Leuconostoc mesenteroides, compared to free l-leucine (Mayshak et al., 1966).

Enzymatic and Cellular Interactions

Glycyl-d-leucine is hydrolyzed by specific enzymes, such as a leucocytic peptidase in human blood. This enzyme seems to have zinc as a cofactor and is more active in lymphocytes than in normal leucocytes (Fleisher, 1956). The peptide's interactions with other amino acids also impact its hydrolysis and transport in the intestine (Ganapathy & Radhakrishnan, 1979).

Implications in Disease and Therapeutics

In the context of disease and potential therapeutic applications, glycyl-d-leucine's involvement in the metabolism and its interaction with various cellular processes are significant. For instance, the nonenzymatic glycation of peptides like leucine-enkephalin, which involves glycyl-d-leucine, has implications in the pathogenesis of human diseases (Jakas & Horvat, 2004).

properties

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEXFJVMVGETOO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017042
Record name Glycyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-d-leucine

CAS RN

688-13-1
Record name Glycyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
CS Smith, AE Brown - Journal of the American Chemical Society, 1941 - ACS Publications
… Glycyl-d-leucine N-Carbobenzoxy-glycyl-d-leucine.—Carbobenzoxy-glycine was converted … hydrogenated to glycyl-d-leucine which crystallized from water in long prisms; yield 91%; m. …
Number of citations: 25 pubs.acs.org
ER Blout, SG Linsley - Journal of the American Chemical Society, 1952 - ACS Publications
… the spectra of glycyl-D-leucine and D-leucylglycine havebeen determined and found to be identical to that of their corresponding optical isomers. …
Number of citations: 66 pubs.acs.org
JF Reading, GR Hedwig - Thermochimica acta, 1994 - Elsevier
… interactions of peptides, we report herein the enthalpic interaction coefficients at 298.15 K for the intermolecular interactions in aqueous solution of the glycyl dipeptides glycyl-Dleucine, …
Number of citations: 6 www.sciencedirect.com
VM Rajendran, A Berteloot… - American Journal of …, 1985 - journals.physiology.org
The characteristics of [14C]glycyl-L-proline transport have been studied using brush-border membrane vesicles from mouse small intestine in order to investigate the transport of …
Number of citations: 27 journals.physiology.org
P MacLeod, DF Gordon Jr - Journal of Dairy Science, 1961 - Elsevier
… None of the four cultures was able to hydrolyze glycyl-D-valine or glycyl-D-leucine under … , however, when the cells were incubated with glycyl-D-leucine or glycyl-D-valine, respectively. …
Number of citations: 14 www.sciencedirect.com
K Landsteiner, J Van der Scheer - The Journal of Experimental …, 1932 - rupress.org
With the idea that studies on the serological properties of peptides may ultimately aid in the understanding of the precipitin reactions of proteins, antigens have been prepared …
Number of citations: 26 rupress.org
M Iwig, RJ Haschen - Acta Biologica et Medica Germanica, 1965 - europepmc.org
[Distribution and properties of glycyl-D-leucine splitting peptidases in the human organism] - Abstract - Europe PMC … [Distribution and properties of glycyl-D-leucine splitting …
Number of citations: 2 europepmc.org
K Inouye, K Nakamura, M Kusano… - Bioscience …, 2007 - jstage.jst.go.jp
… that gels containing Gly-D-Phe exhibited high performance in affinity chromatography and a high association constant to thermolysin as compared to those containing glycyl-D-leucine (…
Number of citations: 2 www.jstage.jst.go.jp
AH Sijpkes, SC Gill - The Journal of Chemical Thermodynamics, 1994 - Elsevier
… The solubilities of five cyclic dipeptides: c-glycylglycine), c -(d-alanylglycine), c-(d-alanyl-d-alanine), c -(d-valyI-L-valine), and c-(glycyl-d-leucine), in water at the temperature 298.15 K …
Number of citations: 7 www.sciencedirect.com
VM Rajendran, A Berteloot, Y Ishikawa… - … et Biophysica Acta (BBA …, 1984 - Elsevier
… Similar results, ie inhibition by glycyl-D-phenylalanine and lack of inhibition by glycyl-D-leucine of glycylproline transport, have been observed in our recent studies (unpublished …
Number of citations: 25 www.sciencedirect.com

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